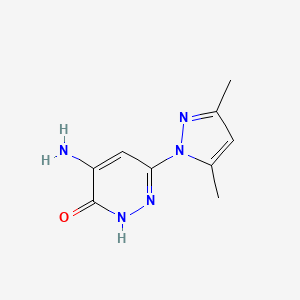
2-(2-Bromethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-on
Übersicht
Beschreibung
2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C9H9BrN4O and its molecular weight is 269.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
Die Bromethylgruppe ermöglicht die Einführung anderer funktioneller Gruppen durch Substitutionsreaktionen, was zu Materialien mit neuartigen Eigenschaften führen könnte. Diese Materialien könnten Anwendungen in der Elektronik, in Beschichtungen oder als Katalysatoren in chemischen Reaktionen finden.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von „2-(2-Bromethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-on“, um neue wissenschaftliche Grenzen zu erforschen. Die Vielseitigkeit der Verbindung bei der Bildung von C–N-Bindungen und ihr Potenzial für verschiedene chemische Umwandlungen machen sie zu einem wertvollen Gut in Forschung und Entwicklung .
Wirkmechanismus
Target of Action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole rings are present in important biological compounds such as histamine and various enzymes. Therefore, the compound might interact with similar targets .
Mode of Action
The bromoethyl group in the compound could potentially undergo nucleophilic substitution reactions with biological targets, leading to covalent modifications .
Biochemical Pathways
The compound might be involved in pathways related to the metabolism of imidazole-containing compounds. Without specific studies, it’s difficult to predict the exact pathways .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and the presence of functional groups. For instance, the bromine atom might affect its distribution due to its high atomic weight .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given its structure, it might have effects related to the function of imidazole-containing enzymes or receptors .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s stability and reactivity. For instance, the bromoethyl group might be more reactive under certain conditions .
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)-6-imidazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c10-3-5-14-9(15)2-1-8(12-14)13-6-4-11-7-13/h1-2,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPWFGHBIBVFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=CN=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484292.png)



